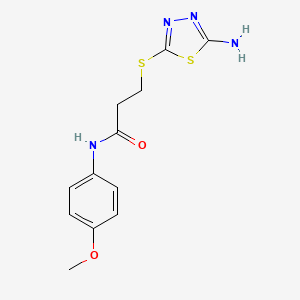

3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial activities. In vitro studies have shown that 3-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide can inhibit the growth of various bacterial strains. Such properties make it a candidate for developing new antibiotics .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. For instance, studies indicate that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antiviral Effects

The antiviral properties of thiadiazole-based compounds have also been explored. Some derivatives have shown efficacy against viral infections by inhibiting viral replication or interfering with viral entry into host cells. This suggests a potential role for this compound in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Mechanism

In a preclinical trial assessing the anticancer effects of thiadiazole derivatives, researchers found that treatment with this compound led to significant reductions in tumor size in xenograft models. The study suggested that this compound activates apoptotic pathways and inhibits angiogenesis within tumors .

Wirkmechanismus

The mechanism of action of 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone

- 4-(1,2,3-Thiadiazol-4-yl)phenol

Uniqueness

Compared to similar compounds, 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.

Biologische Aktivität

The compound 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a thiadiazole ring linked to a methoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study indicated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound demonstrated an IC50 value that suggests promising activity against these cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of DNA synthesis in cancer cells .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay revealed that it possesses significant free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| This compound | 85 | 1.4 times higher |

| Ascorbic Acid | - | Reference |

This data suggests that the compound may play a role in protecting cells from oxidative damage, which is often associated with cancer progression and other diseases .

The biological activity of This compound involves several mechanisms:

- Caspase Activation : The compound induces apoptosis by activating caspases, particularly caspase 8.

- DNA Synthesis Inhibition : It inhibits DNA biosynthesis in cancer cells, leading to reduced cell proliferation.

- Antioxidant Defense : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:

- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cells demonstrated that compounds with methoxy substituents showed enhanced cytotoxicity compared to their unsubstituted counterparts .

- In Vivo Studies : Animal models treated with thiadiazole derivatives exhibited reduced tumor growth rates compared to control groups .

Eigenschaften

IUPAC Name |

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)14-10(17)6-7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPKPCIBCXHSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.